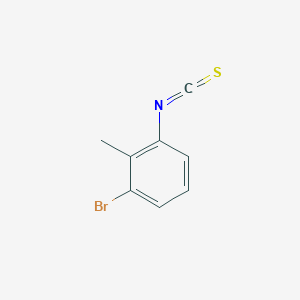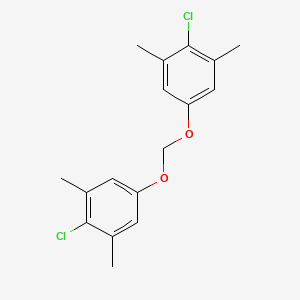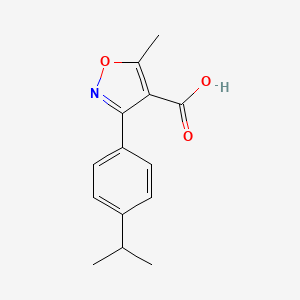
2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid is a chemical compound that features a pyridine ring substituted with two bromine atoms and a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxyacetic acid group. One common method involves the bromination of 4-pyridylacetic acid using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the selective bromination at the 3 and 5 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.
Major Products
Oxidation: Formation of 2-(3,5-Dibromo-4-pyridyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-pyridyl)-2-hydroxyacetic acid.
Substitution: Formation of 2-(3,5-disubstituted-4-pyridyl)-2-hydroxyacetic acid derivatives.
科学的研究の応用
2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atoms and the hydroxyacetic acid moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dibromo-4-pyridyl)-2-hydroxypropanoic acid
- 2-(3,5-Dibromo-4-pyridyl)-2-hydroxybutanoic acid
- 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyvaleric acid
Uniqueness
2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydroxyacetic acid group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C7H5Br2NO3 |
|---|---|
分子量 |
310.93 g/mol |
IUPAC名 |
2-(3,5-dibromopyridin-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H5Br2NO3/c8-3-1-10-2-4(9)5(3)6(11)7(12)13/h1-2,6,11H,(H,12,13) |
InChIキー |
GXJSQXOAFYCNJY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Br)C(C(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


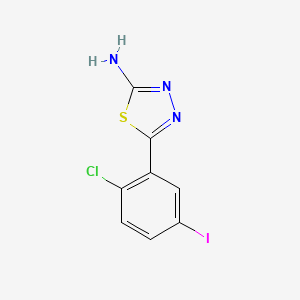
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
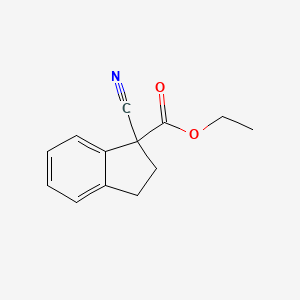
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
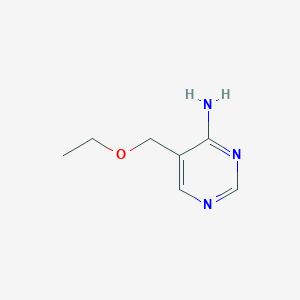
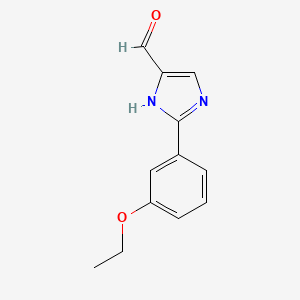
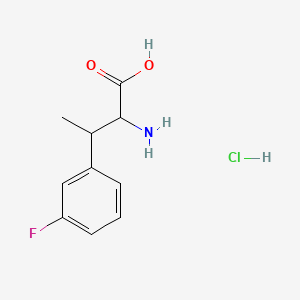
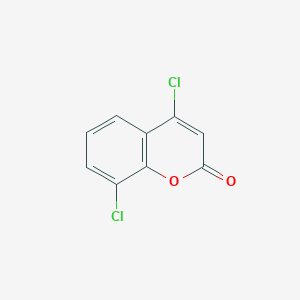
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
